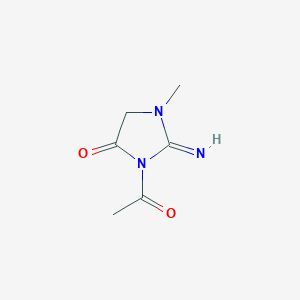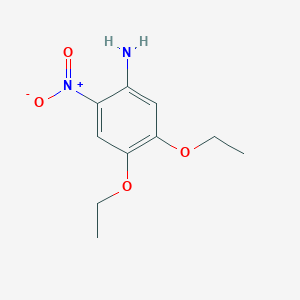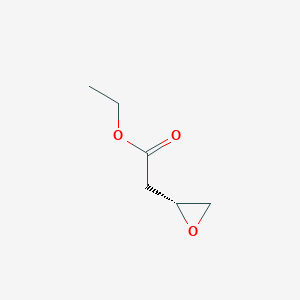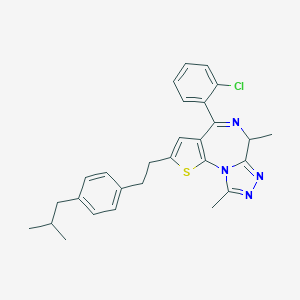
Dopamine, gly-pro-amide-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dopamine is a neurotransmitter that plays a vital role in the central nervous system. It is involved in the regulation of movement, motivation, and reward. Gly-Pro-Amide is a neuropeptide that is involved in the regulation of dopamine release.
Scientific Research Applications
Dopamine and Gly-Pro-Amide have been extensively studied in the field of neuroscience. They have been implicated in a wide range of physiological and behavioral processes, including movement, motivation, reward, addiction, and stress. Dopamine has been found to play a role in the pathophysiology of several neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.
Mechanism of Action
Dopamine acts on two types of receptors, D1 and D2. The activation of D1 receptors leads to an increase in cyclic AMP levels, while the activation of D2 receptors leads to a decrease in cyclic AMP levels. Gly-Pro-Amide acts as an inhibitor of dopamine release by binding to the dopamine transporter and preventing the uptake of dopamine into presynaptic neurons.
Biochemical and Physiological Effects:
Dopamine and Gly-Pro-Amide have a wide range of biochemical and physiological effects. Dopamine is involved in the regulation of movement, motivation, and reward. It also plays a role in the regulation of blood pressure and heart rate. Gly-Pro-Amide is involved in the regulation of dopamine release and has been implicated in the regulation of food intake and energy homeostasis.
Advantages and Limitations for Lab Experiments
Dopamine and Gly-Pro-Amide are widely used in laboratory experiments to study the role of dopamine in physiological and behavioral processes. However, there are several limitations to the use of dopamine and Gly-Pro-Amide in lab experiments. Dopamine is rapidly metabolized in the body, which can make it difficult to maintain a stable concentration. Gly-Pro-Amide is a neuropeptide that is difficult to synthesize, which can make it expensive and time-consuming to use in lab experiments.
Future Directions
There are several future directions for research on dopamine and Gly-Pro-Amide. One area of research is the development of new drugs that target the dopamine system for the treatment of neurological and psychiatric disorders. Another area of research is the development of new methods for the synthesis and delivery of Gly-Pro-Amide. Additionally, there is a need for further research on the role of dopamine and Gly-Pro-Amide in the regulation of food intake and energy homeostasis.
Synthesis Methods
Dopamine can be synthesized in the body from the amino acid tyrosine. The conversion of tyrosine to dopamine is catalyzed by the enzyme tyrosine hydroxylase. Gly-Pro-Amide is a neuropeptide that is synthesized in the hypothalamus and released into the bloodstream.
properties
CAS RN |
117992-61-7 |
|---|---|
Molecular Formula |
C15H19N3O5 |
Molecular Weight |
321.33 g/mol |
IUPAC Name |
(2S)-N-(2-aminoacetyl)-1-[2-(3,4-dihydroxyphenyl)acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C15H19N3O5/c16-8-13(21)17-15(23)10-2-1-5-18(10)14(22)7-9-3-4-11(19)12(20)6-9/h3-4,6,10,19-20H,1-2,5,7-8,16H2,(H,17,21,23)/t10-/m0/s1 |
InChI Key |
CWVQYILEMLNGAH-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CC2=CC(=C(C=C2)O)O)C(=O)NC(=O)CN |
SMILES |
C1CC(N(C1)C(=O)CC2=CC(=C(C=C2)O)O)C(=O)NC(=O)CN |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC(=C(C=C2)O)O)C(=O)NC(=O)CN |
Other CAS RN |
117992-61-7 |
synonyms |
dopamide-glycyl-proline dopamine, Gly-Pro-amide- glycyl-prolyl-dopamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



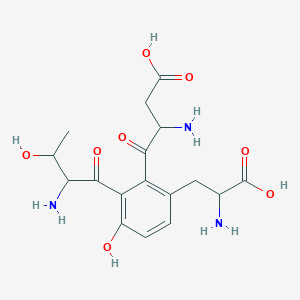


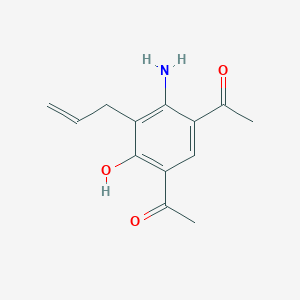

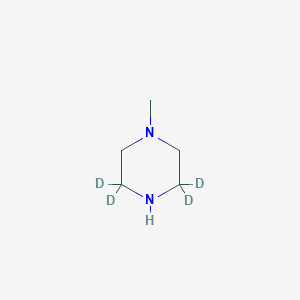
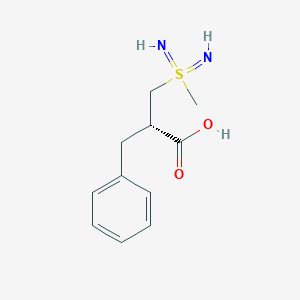

![1H-Pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B39512.png)
